molecular formula C21H33F3N8O7 B607806 GSK2807 Trifluoroacetate CAS No. 2245255-66-5

GSK2807 Trifluoroacetate

Cat. No. B607806
M. Wt: 566.5392
InChI Key: FZPZIBBKUWOBTJ-CPQMNCBCSA-N
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Description

GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . It has a Ki of 14 nM .


Synthesis Analysis

A high-resolution crystal structure reveals that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .


Molecular Structure Analysis

The high-resolution crystal structure of GSK2807 shows that it bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .


Chemical Reactions Analysis

GSK2807 is a potent, selective, and SAM-competitive inhibitor of SMYD3 .


Physical And Chemical Properties Analysis

The molecular formula of GSK2807 Trifluoroacetate is C21H33F3N8O7, and its molecular weight is 566.53 .

Scientific Research Applications

Application in Chromatography

GSK2807 Trifluoroacetate has been applied in chromatography. Irvine and Shaw (1986) demonstrated its use in high-performance gel permeation chromatography for polypeptides, highlighting its efficiency in separating polypeptides based on charge and size. The solvent's low absorbance of ultraviolet light and its volatile nature make it particularly suitable for such applications (Irvine & Shaw, 1986).

Use in Organic Synthesis

In organic synthesis, Trifluoroacetic acid, a component of GSK2807 Trifluoroacetate, plays a vital role as a solvent, catalyst, and reagent. It's extensively used in various chemical transformations such as rearrangements and functional group deprotections. López and Salazar (2013) provided a comprehensive review of its synthetic applications, emphasizing its diverse uses in organic chemistry (López & Salazar, 2013).

Atmospheric Studies

GSK2807 Trifluoroacetate's component, Trifluoroacetic acid, has been studied for its atmospheric behavior. Bowden, Clegg, and Brimblecombe (1996) examined its Henry's law constant and its partitioning into liquid water in the atmosphere. Their research provides insights into the environmental impact and behavior of this compound in atmospheric conditions (Bowden, Clegg, & Brimblecombe, 1996).

Catalytic Reactions

GSK2807 Trifluoroacetate has been utilized in catalytic reactions. Iranpoor and Adibi (2000) reported the use of Iron(III) Trifluoroacetate as an efficient catalyst for various nucleophilic ring openings of epoxides. This highlights its potential in facilitating diverse chemical reactions (Iranpoor & Adibi, 2000).

Safety And Hazards

GSK2807 Trifluoroacetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPZIBBKUWOBTJ-CPQMNCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33F3N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK2807 Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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